molecular formula C11H10O3 B3422639 3-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)propenal CAS No. 261913-24-0

3-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)propenal

Cat. No.: B3422639
CAS No.: 261913-24-0
M. Wt: 190.19 g/mol
InChI Key: QLMGOPJBUUNBHB-OWOJBTEDSA-N
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Description

3-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)propenal is an α,β-unsaturated aldehyde featuring a 2,3-dihydrobenzo[1,4]dioxin moiety at the 6-position. This compound’s structure combines the electrophilic reactivity of the propenal group with the electron-rich aromatic system of the dihydrobenzodioxin ring, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-5-1-2-9-3-4-10-11(8-9)14-7-6-13-10/h1-5,8H,6-7H2/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMGOPJBUUNBHB-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C=CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)/C=C/C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261913-24-0
Record name (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enal
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)propenal typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin with propenal under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction, resulting in the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, further enhances the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)propenal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the propenal group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with different functional groups.

Scientific Research Applications

3-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)propenal has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)propenal exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and processes. Detailed studies on its mechanism of action are ongoing to fully understand its potential.

Comparison with Similar Compounds

α,β-Unsaturated Aldehydes vs. Ketones

  • 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propenal : The aldehyde group enhances electrophilicity, enabling nucleophilic additions (e.g., Michael additions) and cyclization reactions.
  • Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-3-oxopropanoate: Replacing the aldehyde with an ester and ketone group () reduces electrophilicity but improves stability. This derivative, with a molecular weight of 264.27 g/mol, is synthesized via esterification and ketone formation, achieving ≥97% purity.

Heterocyclic Modifications

  • Thiazoline Derivatives (): Compounds like (Z)-4-(4-bromophenyl)-2-((E)-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethylidene)hydrazono)-3-phenyl-2,3-dihydrothiazole (7a) exhibit higher melting points (272–274°C) due to rigid thiazoline and hydrazone groups.
  • Oxadiazole Derivatives () : Compounds such as N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (19) demonstrate Ca²⁺/calmodulin inhibitory activity. Their synthesis via coupling reactions (Methods A/B) yields white solids with 95–100% purity.

Substituent Effects on Physicochemical Properties

Table 1: Comparative Physical Properties

Compound Name Core Structure Melting Point (°C) Yield (%) Purity (%) Key Functional Groups Evidence ID
3-(2,3-Dihydrobenzo[...]propenal α,β-unsaturated aldehyde N/A N/A N/A Aldehyde, dihydrobenzodioxin [16]
Compound 7a (Thiazoline derivative) Thiazoline-hydrazone 272–274 85 N/A Bromophenyl, hydrazone [7]
Compound 19 (Oxadiazole derivative) 1,3,4-Oxadiazole N/A N/A 95–100 Trifluoromethylbenzamide [1]
Ethyl 3-(...)-3-oxopropanoate Ester-ketone N/A N/A ≥97 Ester, ketone [17]
3-(...)-1-phenyl-1H-pyrazole-4-carbaldehyde Pyrazole-carbaldehyde N/A N/A N/A Pyrazole, aldehyde [14]

Biological Activity

3-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)propenal is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a propenal moiety attached to a 2,3-dihydrobenzo[1,4]dioxin ring system. Its molecular formula is C11H10O3C_{11}H_{10}O_3, and it possesses both electrophilic and nucleophilic characteristics that may influence its interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways that are crucial for cancer cell proliferation and survival.
  • Modulation of Signaling Pathways : It may influence signaling cascades within cells, affecting processes such as apoptosis and inflammation. This modulation is particularly relevant in the context of cancer therapy.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance:

  • In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including non-small cell lung cancer (NSCLC) cells. IC50 values in the nanomolar range were reported, indicating potent activity against these cells while sparing normal cell lines .
  • Mechanistic Insights : Research indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins. This dual mechanism enhances its therapeutic potential against resistant cancer types.

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory properties:

  • Cytokine Modulation : The compound reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models exposed to lipopolysaccharides (LPS). This suggests a potential role in treating inflammatory diseases .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-oneStructureModerate anticancer activity; enzyme inhibition
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanoneStructureLower potency; less studied

This comparison highlights the distinctive biological profile of this compound relative to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)propenal
Reactant of Route 2
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3-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)propenal

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